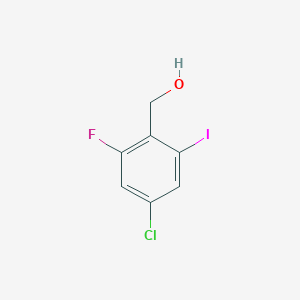
(4-Chloro-2-fluoro-6-iodophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-fluoro-6-iodophenyl)methanol is an organic compound with the molecular formula C7H5ClFIO It is a halogenated phenylmethanol derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-fluoro-6-iodophenyl)methanol typically involves the halogenation of phenylmethanol derivatives. One common method is the sequential introduction of halogen atoms through electrophilic aromatic substitution reactions. The reaction conditions often include the use of halogenating agents such as N-bromosuccinimide (NBS) or iodine monochloride (ICl) under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction parameters is optimized to achieve high efficiency and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-fluoro-6-iodophenyl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the halogenated benzene ring to form less substituted derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOMe or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include halogenated aldehydes, ketones, and substituted phenylmethanol derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
(4-Chloro-2-fluoro-6-iodophenyl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of (4-Chloro-2-fluoro-6-iodophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the benzene ring enhance its binding affinity and specificity towards these targets, modulating their activity and downstream signaling pathways. This compound may exert its effects through inhibition or activation of enzymatic reactions, leading to altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-2-fluoro-5-iodophenyl)methanol
- (4-Chloro-2-fluoro-3-iodophenyl)methanol
- (4-Chloro-2-fluoro-6-bromophenyl)methanol
Uniqueness
(4-Chloro-2-fluoro-6-iodophenyl)methanol is unique due to the specific arrangement of halogen atoms on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced stability, solubility, and target specificity, making it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C7H5ClFIO |
|---|---|
Molecular Weight |
286.47 g/mol |
IUPAC Name |
(4-chloro-2-fluoro-6-iodophenyl)methanol |
InChI |
InChI=1S/C7H5ClFIO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2 |
InChI Key |
WAVOFHMNLXXQQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CO)I)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


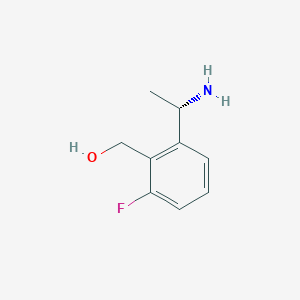
![10,11-Dihydro-5H-dibenzo[b,f]azepine-3-carbonitrile](/img/structure/B12974841.png)
![2,2,2-Trifluoro-1-(3,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridin-5-yl)ethan-1-one](/img/structure/B12974844.png)
![2-(Difluoromethyl)benzo[d]thiazol-7-ol](/img/structure/B12974852.png)
![3-(5-(5-Fluoro-4-(pyrrolidin-1-yl)pyrimidin-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanoic acid](/img/structure/B12974865.png)
![2,3,4,5-Tetrahydrobenzo[b]azocin-6(1H)-one](/img/structure/B12974871.png)
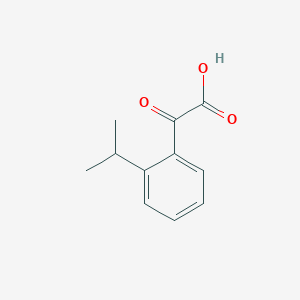
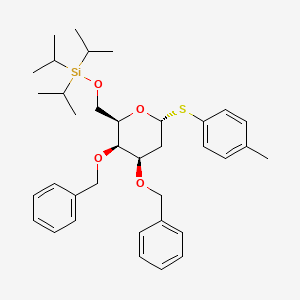
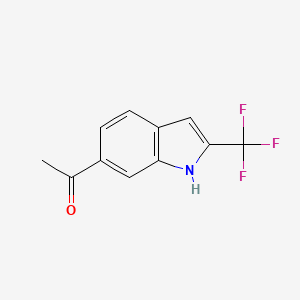
![2-(4-(Pyrrolidin-1-yl)phenyl)pyrano[3,2-g]indol-4(9H)-one](/img/structure/B12974885.png)
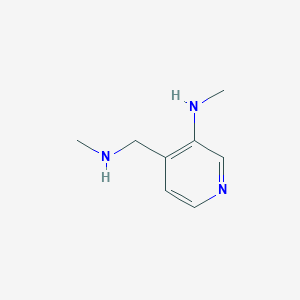

![5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12974894.png)
![(5,7-Dimethylimidazo[1,2-a]pyrimidin-2-yl)methanamine](/img/structure/B12974897.png)
